molecular formula C18H21NO4S B3033117 benzyl N-[1-(phenylsulfonyl)butyl]carbamate CAS No. 860788-40-5

benzyl N-[1-(phenylsulfonyl)butyl]carbamate

Cat. No.: B3033117
CAS No.: 860788-40-5
M. Wt: 347.4 g/mol
InChI Key: PRCBZIXDLWNEDM-UHFFFAOYSA-N
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Description

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate is an organic compound with the molecular formula C18H21NO4S . It is formally derived from carbamic acid .


Synthesis Analysis

Carbamates, including this compound, can be synthesized by amination (carboxylation) or rearrangement . They can also be formed from chloroformates and amines . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .


Molecular Structure Analysis

The molecular weight of this compound is approximately 347.43 g/mol .


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . For instance, free radical bromination of alkyl benzenes can occur .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 347.43 g/mol .

Scientific Research Applications

Synthesis and Organic Chemistry

Benzyl N-[1-(phenylsulfonyl)butyl]carbamate and its derivatives have significant applications in the field of organic synthesis. These compounds are used as building blocks in organic synthesis, showcasing their versatility in chemical transformations. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related class of compounds, have been prepared from aldehydes and demonstrated to behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Medicinal Chemistry and Drug Design

In medicinal chemistry, these compounds are explored for their potential as intermediates in drug design and synthesis. For example, a study on the synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by Asymmetric Mannich Reaction shows the importance of these compounds in creating chiral amino carbonyl compounds, which are crucial in medicinal chemistry (Yang, Pan, & List, 2009).

Environmental Chemistry

In environmental chemistry, derivatives of this compound are used in processes like the eco-friendly chlorination of activated arenes. This application demonstrates the potential of these compounds in developing more sustainable and less hazardous chemical processes (Misal, Palav, Ganwir, & Chaturbhuj, 2020).

Mechanism of Action

Carbamates, such as benzyl N-[1-(phenylsulfonyl)butyl]carbamate, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Properties

IUPAC Name

benzyl N-[1-(benzenesulfonyl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-2-9-17(24(21,22)16-12-7-4-8-13-16)19-18(20)23-14-15-10-5-3-6-11-15/h3-8,10-13,17H,2,9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCBZIXDLWNEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402304
Record name benzyl N-[1-(phenylsulfonyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860788-40-5
Record name benzyl N-[1-(phenylsulfonyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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